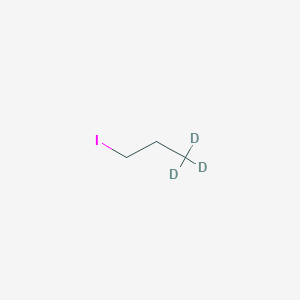

1-Iodopropane-3,3,3-D3

Description

Foundational Principles of Isotopic Labeling in Organic Chemistry

Isotopic labeling is a powerful technique used to track the movement and fate of specific atoms within a molecule during a chemical reaction or metabolic process. fiveable.mewikipedia.org It involves the substitution of a common isotope of an element with a less abundant, but stable or radioactive, isotope. musechem.com This "labeled" molecule behaves almost identically to its unlabeled counterpart in chemical reactions but can be distinguished using various analytical methods. musechem.com

The core principle lies in the ability to detect the isotopic label in the products of a reaction, providing direct evidence of the pathways and mechanisms involved. fiveable.methalesnano.com Common stable isotopes used for labeling in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The presence and position of these labels can be determined using techniques such as mass spectrometry (MS), which detects differences in mass, and nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the different nuclear properties of isotopes. wikipedia.org

Specific Research Context of 1-Iodopropane-3,3,3-D3

This compound is a deuterated alkyl halide with the chemical formula CD3CH2CH2I. sigmaaldrich.com As an isotopically labeled compound, it serves as a valuable research tool. chemicalbook.com Its structure, featuring a propane (B168953) chain with three deuterium atoms on the terminal methyl group and an iodine atom on the other end, makes it a useful precursor in organic synthesis for introducing a deuterated propyl group into a target molecule. cymitquimica.com The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions. cymitquimica.com

The specific placement of the deuterium atoms at the C-3 position allows for mechanistic studies of reactions involving the propyl group, where the fate of these specific hydrogen atoms can be tracked. It can be utilized to investigate reaction mechanisms, as a standard in analytical studies, or as a building block in the synthesis of more complex deuterated molecules.

Physicochemical Properties of this compound

The distinct physicochemical properties of this compound are a direct result of its isotopic composition. The substitution of three protium (B1232500) atoms with deuterium atoms at the terminal carbon position influences its molecular weight and other physical characteristics.

| Property | Value |

| Chemical Formula | C3H4D3I chemsrc.com |

| Molecular Weight | 173.01 g/mol sigmaaldrich.comchemsrc.com |

| Form | Liquid sigmaaldrich.comchemicalbook.com |

| Boiling Point | 102.9 ± 3.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 44.4 ± 0.0 °C chemsrc.com |

| Density | 1.8 ± 0.1 g/cm³ chemsrc.com |

| Isotopic Purity | ≥99 atom % D sigmaaldrich.com |

This data is compiled from multiple sources for accuracy.

Synthesis and Purification

The synthesis of deuterated alkyl halides like this compound typically involves methods that allow for the specific introduction of deuterium atoms.

Precursor Materials and Synthetic Routes

One common strategy for synthesizing terminally deuterated compounds is to start with a precursor that allows for facile deuterium incorporation at the desired position. While specific synthesis routes for this compound are proprietary and not detailed in publicly available literature, general methods for preparing deuterated alkyl halides can be inferred.

A plausible route could involve the reduction of a suitable carboxylic acid derivative or ester with a deuterated reducing agent. For example, starting with a derivative of propionic acid where the terminal methyl group can be selectively deuterated.

Another general approach is through dehalogenative deuteration of appropriate alkyl halides using heavy water (D₂O) as the deuterium source. sci-hub.sersc.org This can be achieved through various catalytic methods, including electrochemical reduction or photocatalysis. rsc.orgchinesechemsoc.orgxmu.edu.cn For instance, a di- or tri-halogenated propane derivative could potentially be selectively deuterated at the C-3 position.

Base-catalyzed hydrogen-deuterium exchange reactions with deuterium oxide (D₂O) are also a viable method for preparing α-deuterated compounds from precursors with labile hydrogens, such as nitriles. cdnsciencepub.com These deuterated nitriles can then be converted to other functional groups, including alkyl halides. cdnsciencepub.com

Purification and Characterization

Following synthesis, purification of this compound is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques for liquid organic compounds, such as distillation, are likely employed.

Characterization is crucial to confirm the identity, purity, and isotopic enrichment of the final product. A combination of analytical techniques would be used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the C-3 position and to verify the structure of the rest of the molecule. ²H (Deuterium) NMR would show a signal corresponding to the deuterium atoms at the C-3 position. ¹³C NMR would also be used to confirm the carbon skeleton. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the incorporation of three deuterium atoms. The fragmentation pattern can also provide structural information. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-D stretching vibrations, which occur at lower frequencies than C-H stretches, providing further evidence of deuteration.

Some commercial suppliers note that this compound contains copper as a stabilizer. sigmaaldrich.com

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in various areas of scientific inquiry. Its primary applications lie in its use as a chemical intermediate and in mechanistic studies.

Use as a Chemical Intermediate

This compound serves as a specialized building block in organic synthesis. It allows for the introduction of a terminally deuterated propyl group into a wide range of molecules. This is particularly useful in the synthesis of deuterated standards for quantitative analysis and in the preparation of deuterated drug candidates. For example, it can be used in alkylation reactions where the propyl group is transferred to a nucleophile. The iodine atom is an effective leaving group, facilitating these reactions. The synthesis of more complex molecules containing a deuterated propyl chain often relies on such labeled intermediates.

Role in Mechanistic Studies

The strategic placement of deuterium atoms in this compound is highly advantageous for elucidating reaction mechanisms. By tracking the fate of the deuterated methyl group through a chemical transformation, chemists can gain insights into bond-breaking and bond-forming processes. rsc.orgrsc.org For instance, if a reaction involves the abstraction of a hydrogen atom from the terminal methyl group of a propyl chain, using this compound would exhibit a kinetic isotope effect, helping to determine if that step is rate-limiting. libretexts.org Furthermore, analyzing the products of a reaction using techniques like NMR or mass spectrometry can reveal whether the deuterium atoms have remained at their original position or have been transferred elsewhere in the molecule, providing detailed information about rearrangement processes or reaction pathways. rsc.orgacs.org

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show two signals corresponding to the two methylene (B1212753) groups (-CH₂-). The signal for the protons on the carbon adjacent to the iodine atom (C-1) would appear further downfield due to the deshielding effect of the electronegative iodine. The signal for the protons on the C-2 carbon would appear further upfield. The characteristic signal for the terminal methyl protons would be absent, confirming the deuteration at this position.

¹³C NMR: The carbon NMR spectrum would show three distinct signals, one for each carbon atom in the propane chain.

²H NMR: The deuterium NMR spectrum would exhibit a signal corresponding to the deuterium atoms at the C-3 position.

Mass Spectrometry (MS)

The mass spectrum of this compound provides clear evidence of its isotopic composition.

Molecular Ion Peak (M+): The molecular ion peak would be observed at an m/z value corresponding to the mass of the deuterated molecule (173.01 u). This is three mass units higher than that of non-deuterated 1-iodopropane (B42940) (169.99 u).

Fragmentation Pattern: The fragmentation pattern would be similar to that of 1-iodopropane, but with shifts in the mass of fragments containing the deuterated methyl group. A prominent peak in the mass spectrum of 1-iodopropane is at m/z 43, corresponding to the propyl cation ([CH₃CH₂CH₂]⁺). docbrown.info For this compound, this fragment would be expected at m/z 46 ([CD₃CH₂CH₂]⁺). The loss of an iodine radical from the molecular ion is a common fragmentation pathway for alkyl iodides. docbrown.info

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trideuterio-3-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOIHVRPOBWPI-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 1 Iodopropane 3,3,3 D3 and Analogous Deuterated Propyl Halides

General Strategies for Deuterium (B1214612) Incorporation in Alkyl Halides

The placement of deuterium at specific positions within an alkyl halide can be achieved through several strategic approaches. These range from direct exchange of hydrogen for deuterium on a pre-formed carbon skeleton to the construction of the molecule from smaller, pre-deuterated fragments.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for introducing deuterium into a molecule by replacing existing hydrogen atoms. researchgate.net These reactions can be catalyzed by a variety of materials, including metals and metal oxides, and can occur under either homogeneous or heterogeneous conditions. researchgate.netunibo.itmorressier.com

For alkanes and their derivatives, H/D exchange is a powerful tool for studying C-H bond activation mechanisms. morressier.comresearchgate.net Catalysts such as platinum, nickel, and iridium supported on materials like silica (B1680970) or alumina (B75360) can facilitate the exchange between an alkane and a deuterium source, often deuterium gas (D₂) or heavy water (D₂O). researchgate.netansto.gov.au The reaction conditions, particularly temperature, play a crucial role, with gas-phase reactions on metal surfaces typically occurring between 150-300 °C. researchgate.net While highly effective for creating a range of deuterated isotopologues, achieving site-selectivity (e.g., deuteration only at the C-3 position of a propane (B168953) chain) through this method can be challenging and often results in a distribution of products with varying degrees of deuteration at different positions. d-nb.info The reactivity in these exchanges is generally related to the C-H bond dissociation energy. researchgate.net

Homogeneous Catalysis: Transition metal complexes in solution can also catalyze H/D exchange. For instance, iridium-based pincer complexes have shown activity in these transformations. researchgate.net

Heterogeneous Catalysis: Solid-supported catalysts are widely used. The choice of metal and support can influence the catalyst's activity and selectivity. unibo.itnih.gov For example, an Iridium-Aluminum/SiO₂ catalyst has demonstrated enhanced performance in the H/D exchange of methane. researchgate.net

Utilization of Deuterated Synthons and Reagents

A more controlled and widely used approach for synthesizing specifically labeled compounds involves the use of deuterated synthons, or building blocks. enamine.netd-nb.infoaablocks.com This strategy constructs the target molecule from smaller, pre-labeled fragments, ensuring the deuterium atoms are precisely located in the final structure.

For the synthesis of 1-iodopropane-3,3,3-D3, a key synthon is a deuterated methyl group (CD₃). Common deuterated reagents include:

Deuterated Methyl Iodide (CD₃I): This is a frequently used reagent for introducing a trideuteromethyl group. bloomtechz.comdeutramed.combloomtechz.com It can be prepared from deuterated methanol (B129727) (CD₃OD) and is employed in various reactions, including alkylations and Grignard reagent formation. deutramed.comrsc.org

Lithium Aluminum Deuteride (LiAlD₄): This is a powerful deuterated reducing agent capable of converting carbonyl compounds (aldehydes, ketones, carboxylic acids) into the corresponding deuterated alcohols. gsjm-hydride.comchemicalbook.com It serves as an important source of deuterium in organic synthesis. gsjm-hydride.comchemicalbook.com

Deuterated Grignard Reagents: Reagents like trideuteromethylmagnesium iodide (CD₃MgI) are formed by reacting CD₃I with magnesium metal. rsc.orggoogle.com These are potent nucleophiles used to form new carbon-carbon bonds.

By employing these reagents in well-established organic reactions, chemists can build the desired carbon skeleton with isotopic labels in predetermined positions. This "bottom-up" approach offers high isotopic purity and regioselectivity. d-nb.info

Multi-Component Reaction Approaches for Labeled Molecule Construction

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. beilstein-journals.orgnih.govbeilstein-archives.org This convergent approach is highly efficient and aligns with the principles of green chemistry due to its high atom economy. rug.nl

The use of deuterated starting materials in MCRs provides a rapid and efficient route to complex isotopically labeled molecules. beilstein-journals.orgnih.govrug.nldntb.gov.ua For example, deuterated aldehydes or isocyanides can be used in reactions like the Ugi or Passerini reactions to generate diverse libraries of deuterated compounds with excellent retention of the deuterium label. beilstein-journals.orgnih.govbeilstein-archives.org While not a direct route to simple alkyl halides like this compound, the principles of MCRs highlight the power of convergent synthesis, where complex labeled structures are assembled efficiently from simpler labeled building blocks. researchgate.net This strategy is particularly valuable when short-lived isotopes are involved, as the speed of MCRs can minimize issues related to isotopic decay. rug.nl

Specific Synthetic Pathways Applicable to Deuterated Propyl Iodides

Building upon the general strategies, specific methods can be applied to construct the this compound molecule. These pathways typically involve either creating the deuterated propane skeleton first, followed by halogenation, or building the molecule through C-C bond formation using a deuterated synthon.

Dehalogenation-Deuteration Methods

Dehalogenation reactions can be adapted to introduce deuterium. One conceptual approach involves the reduction of a dihalo-propane precursor in the presence of a deuterium source. For instance, a 1,1-dihalopropane or a 1,3-dihalopropane could potentially be reduced catalytically using deuterium gas (D₂) to form the deuterated propane skeleton.

A related and more common method is the catalytic deuterogenolysis of carbon-halogen or carbon-oxygen bonds. researchgate.netresearchgate.net For example, palladium-catalyzed reactions can cleave C-O bonds in alcohols and C-X bonds in alkyl halides, replacing them with deuterium from a D₂ source. researchgate.net Visible-light-induced organophotocatalytic strategies have also been developed for the dehalogenative deuteration of alkyl bromides. researchgate.net While these methods are powerful, their application to specifically synthesize this compound would depend on the availability of suitable precursors and the selectivity of the deuteration step.

Alkylation Reactions with Deuterated Building Blocks

The most direct and controllable route to this compound involves alkylation reactions where the trideuteromethyl group is introduced as a distinct building block. nih.govsioc-journal.cnijrpr.com This ensures the deuterium atoms are located exclusively at the C-3 position.

A highly effective and common pathway proceeds through a deuterated Grignard reagent. The synthesis can be envisioned in two main steps:

Formation of 1-Propanol-3,3,3-d3: The Grignard reagent, trideuteromethylmagnesium iodide (CD₃MgI), is prepared from deuterated methyl iodide (CD₃I) and magnesium. rsc.org This nucleophilic reagent then reacts with an appropriate two-carbon electrophile, such as ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent opens the epoxide ring, and subsequent acidic workup yields 1-propanol-3,3,3-d3. nih.gov

Conversion to this compound: The resulting deuterated primary alcohol is then converted to the corresponding iodide. This transformation can be achieved using various standard iodinating agents. A common and effective method is the Finkelstein reaction , where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, or directly to an alkyl chloride or bromide. wikipedia.orgiitk.ac.inadichemistry.com Treatment of this intermediate with sodium iodide (NaI) in a solvent like acetone (B3395972) drives the reaction towards the formation of this compound, as the resulting sodium chloride or bromide is insoluble in acetone and precipitates out of solution. wikipedia.orgshaalaa.comdoubtnut.com Alternatively, direct conversion of the alcohol to the iodide can be accomplished using reagents like phosphorus triiodide (generated in situ from red phosphorus and iodine).

This alkylation strategy offers excellent control over the position of the deuterium label and generally provides high isotopic enrichment in the final product.

Interactive Data Table: Key Reagents and Intermediates

| Compound Name | Formula | Role in Synthesis |

| Deuterated Methyl Iodide | CD₃I | Key deuterated building block |

| Magnesium | Mg | Metal for Grignard reagent formation |

| Trideuteromethylmagnesium iodide | CD₃MgI | Nucleophilic deuterated synthon |

| Ethylene Oxide | C₂H₄O | Two-carbon electrophile |

| 1-Propanol-3,3,3-d3 | CH₃CH₂CD₂OH | Deuterated alcohol intermediate |

| Sodium Iodide | NaI | Iodide source in Finkelstein reaction |

| This compound | CH₃CH₂CD₂I | Final target compound |

Transition Metal-Catalyzed Deuteration Processes

Transition metal catalysis offers powerful pathways for the formation of carbon-deuterium (C-D) bonds, often through the activation of otherwise inert C-H bonds. acs.orguni-rostock.de These methods can involve direct hydrogen-deuterium (H/D) exchange reactions on a hydrocarbon backbone or the deuterodehalogenation of alkyl halides. sci-hub.seosti.gov

Hydrogen-Isotope Exchange (HIE) Reactions: Direct H/D exchange on propane using deuterium gas (D₂) or other deuterium sources like heavy water (D₂O) is a common strategy. sci-hub.se Various transition metals have been shown to catalyze this exchange with differing efficiencies and selectivities.

Nickel (Ni): Nickel-based catalysts, often supported on materials like alumina, are effective for H/D exchange on propane. osti.govroyalsocietypublishing.org Studies on evaporated nickel films have shown that the rates of exchange for primary (at the CH₃ groups) and secondary (at the CH₂ group) hydrogen atoms are significantly different. royalsocietypublishing.org Specifically, the exchange rate of secondary hydrogens in propane was found to be about ten times faster than that of the primary hydrogens on nickel catalysts. royalsocietypublishing.org The process is understood to involve different adsorbed species on the catalyst surface, which can undergo single or multiple exchange steps during their interaction with the catalyst. osti.gov

Rhodium (Rh): Rhodium is noted for its ability to facilitate multiple exchanges of hydrogen atoms for deuterium in a single interaction between the hydrocarbon molecule and the catalyst surface. royalsocietypublishing.orgnih.gov This property contrasts with metals like tungsten, which primarily promote successive single-atom replacements. royalsocietypublishing.org

Palladium (Pd) and Platinum (Pt): Palladium and platinum are also highly effective catalysts for H/D exchange. researchgate.net For instance, a Pt/TiO₂ catalyst, when illuminated, can achieve regioselective isotopic exchange between propane and deuterium even at low temperatures (263 K). osti.gov Palladium catalysts have been used in laboratory experiments to study the equilibrium distribution of deuterium between the terminal (CH₃) and central (CH₂) positions of propane. Furthermore, palladium-catalyzed systems, often employing N-heterocyclic carbene (NHC) ligands, are used for the deuterodechlorination of aryl and heteroaryl chlorides, a related process demonstrating palladium's utility in C-X/C-D exchanges. researchgate.net

Dehalogenative Deuteration: This approach involves the replacement of a halogen atom in an alkyl halide with a deuterium atom. sci-hub.se It is a highly valuable strategy for site-specific deuteration because the precursor halides can be readily prepared. sci-hub.se Transition metal-catalyzed reductions are one method to achieve this transformation, offering an alternative to traditional reagents like organometallic compounds or tin deuterides. sci-hub.se While much progress has been made with aryl halides, methods for unactivated alkyl halides are also being developed. sci-hub.seresearchgate.net Zinc-mediated dehalogenative deuteration using D₂O as the deuterium source provides an efficient and economical protocol for creating deuterium-labeled compounds from alkyl halides. sci-hub.se

| Catalyst System | Substrate Type | Deuterium Source | Key Findings | Citation |

|---|---|---|---|---|

| Nickel/Alumina | Propane | D₂ | Effective for H/D exchange; involves monoadsorbed and triadsorbed species. | osti.gov |

| Rhodium film | Propane | D₂ | Promotes multiple H/D exchanges per adsorption event. | royalsocietypublishing.org |

| Palladium/NHC | Aryl/Heteroaryl Chlorides | Not specified | Catalyzes deuterodechlorination with high efficiency and selectivity. | researchgate.net |

| Pt/TiO₂ (illuminated) | Propane | D₂ | Achieves regioselective mono-exchange at low temperatures. | osti.gov |

| Indium-modified Zeolite BEA | Propane-d₈ | Brønsted acid sites (H⁺) | Provides regioselectivity for H/D exchange in the methyl groups. | acs.org |

Considerations in Isotopic Enrichment and Regioselectivity

The utility of a deuterated compound is often defined by the degree of deuterium incorporation (isotopic enrichment) and its specific location within the molecule (regioselectivity). In the synthesis of this compound, the goal is to achieve high isotopic purity (e.g., ≥99 atom % D) with the deuterium atoms exclusively located at the C3 position. sigmaaldrich.com

The choice of catalyst and reaction conditions plays a critical role in controlling the outcome of the deuteration.

Catalyst-Dependent Regioselectivity: Different transition metals exhibit distinct preferences for which C-H bonds they activate. On nickel catalysts, the secondary hydrogens of propane exchange approximately ten times faster than the primary hydrogens. royalsocietypublishing.org Conversely, photocatalytic exchange over Pt/TiO₂ predominantly activates the primary C-H bonds of propane, leading to monodeuteropropane with high initial selectivity. osti.gov Studies using indium-modified zeolites also demonstrated regioselectivity, favoring H/D exchange at the methyl (primary) groups of the propane molecule. acs.org Experimental work comparing palladium and nickel catalysts for propane-water exchange found that with a nickel catalyst, the central (secondary) position exchanges 2.2 times faster than the terminal (primary) positions, whereas exchange rates are similar for both positions when catalyzed by palladium.

Isotopic Enrichment: The final level of deuterium incorporation can be influenced by factors such as reaction time, temperature, and the ratio of the deuterium source to the substrate. osti.govresearchgate.net For example, in the deuteration of diphenylmethane (B89790) (DPM), higher temperatures and a greater excess of deuterium were found to significantly increase the rate of H/D exchange. researchgate.net Continuous-flow processes using ruthenium or rhodium catalysts have been developed to achieve high isotopic purity (>95%), where the regioselectivity can be tuned by adjusting the reaction temperature. nih.gov The quantification of isotopic enrichment is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can analyze the isotopic mass distribution or interpret isotopic shifts in the spectra. researchgate.net

| Catalyst | Substrate | Favored Exchange Position | Selectivity Ratio (Secondary vs. Primary) | Citation |

|---|---|---|---|---|

| Nickel (Ni) film | Propane | Secondary (CH₂) | ~10 : 1 | royalsocietypublishing.org |

| Nickel (Ni) | Propane | Secondary (CH₂) | 2.2 : 1 | |

| Pt/TiO₂ (photocatalytic) | Propane | Primary (CH₃) | Predominantly primary | osti.gov |

| Indium-modified Zeolite BEA | Propane | Primary (CH₃) | Regioselective for methyl groups | acs.org |

| Palladium (Pd) | Propane | Similar for both | ~1 : 1 |

Mechanistic Studies Employing 1 Iodopropane 3,3,3 D3 As a Probe

Kinetic Isotope Effect (KIE) Analysis in Reaction Systems

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts. By measuring the KIE using 1-Iodopropane-3,3,3-D3, researchers can infer valuable information about the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the case of this compound, a primary KIE would be expected in reactions where a C-D bond on the terminal methyl group is cleaved during the slowest step. For instance, in an E2 elimination reaction where a base abstracts a deuteron (B1233211) from the C-3 position, a significant primary KIE would be anticipated. While specific data for this compound is not extensively documented in publicly available literature, the principles can be illustrated with analogous systems. For example, studies on the elimination reactions of other deuterated haloalkanes have demonstrated substantial KIEs, confirming the involvement of C-H(D) bond cleavage in the rate-determining step.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or steric environment at the labeled position. For this compound, a secondary KIE could be observed in an SN2 reaction where the nucleophile attacks the C-1 carbon. The C-D bonds at C-3 are not broken, but changes in hyperconjugation or steric hindrance between the reactant and the transition state can lead to a measurable KIE. For example, a change from sp3 hybridization in the reactant to a more sp2-like character in the transition state can alter the hyperconjugative stabilization provided by the C-D bonds, resulting in a secondary KIE.

Secondary KIEs and Their Steric/Hyperconjugative Interpretations

Reaction Pathway Elucidation using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique to trace the fate of specific atoms throughout a reaction sequence, thereby distinguishing between different possible reaction pathways.

By using this compound as a substrate in nucleophilic substitution reactions, one can gain insights into the operative mechanism. For example, in a reaction that could proceed via either an SN1 or SN2 pathway, the analysis of the products and the KIE can help differentiate between the two. An SN2 reaction at the C-1 position would proceed with inversion of configuration and would likely show a small secondary KIE. In contrast, an SN1 mechanism would involve the formation of a carbocation intermediate. If this carbocation undergoes rearrangement, the position of the deuterium label in the final product could reveal the occurrence of such rearrangements, providing evidence for the SN1 pathway.

Isotopic Tracing in Complex Rearrangements

Isotopic labeling is a definitive method for tracking the movement of atoms and functional groups during reactions that involve the reorganization of a molecular skeleton. wikipedia.org In complex rearrangements, where multiple bond-breaking and bond-forming events may occur, determining the precise pathway can be challenging. By introducing an isotopic label, such as the trideuteromethyl group in this compound, a specific portion of the molecule is marked, allowing its position in the final products to be unambiguously identified.

A relevant area of investigation is the surface-catalyzed chemistry of alkyl halides. For instance, the thermal activation of 1-iodopropane (B42940) on a Platinum (Pt(111)) surface leads to a competition between several reaction pathways, including reductive elimination to form propane (B168953) and β-hydride elimination to yield propene. researchgate.net Mechanistic studies have proposed that these reactions can proceed through a complex rearrangement involving a "cyclic propyl–propene–propyl" mechanism. researchgate.net In this process, an adsorbed 1-propyl intermediate can undergo β-hydride elimination to form propene, which can then be re-hydrogenated to form either a 1-propyl or a 2-propyl intermediate before further reaction.

The utility of this compound in such a scenario is paramount. If the reaction is initiated with this labeled compound, the distribution of deuterium in the resulting propene and propane products can reveal the extent of the rearrangement.

Illustrative Isotopic Tracing in Propyl Rearrangement

Direct β-hydride elimination from the initial 1-propyl-3,3,3-d3 intermediate would yield propene-3,3,3-d3.

If the reaction proceeds through the proposed cyclic mechanism , the adsorbed propene-d3 intermediate is symmetric. Subsequent non-specific H-D exchange with surface hydrogen or deuterium atoms and re-hydrogenation could lead to scrambling of the deuterium labels across all positions of the resulting propane and propene isotopomers. researchgate.net The detection of deuterium at the C1 or C2 position of the products would provide strong evidence for the rearrangement pathway.

| Reactant | Proposed Intermediate | Expected Product (Direct Pathway) | Expected Products (Rearrangement Pathway) |

|---|---|---|---|

| This compound | Propene-d3 | Propane-1,1,1-d3 | Scrambled Propane Isotopomers (e.g., Propane-1,1,2-d3) |

This method of isotopic tracing is not limited to surface chemistry. In solution-phase chemistry, cationic rearrangements like the Pinacol rearrangement have been successfully investigated using isotopic labels to confirm the existence of key intermediates, such as epoxides. msu.edu The specific labeling in this compound makes it an ideal probe for any reaction where 1,2- or 1,3-hydride shifts, or other scrambling mechanisms involving a propyl moiety, are suspected.

Solvent Isotope Effects in Solution-Phase Reactions

The rate of a chemical reaction can change when the isotopic composition of the solvent is altered, a phenomenon known as the solvent isotope effect (SIE). chem-station.com This effect is most commonly studied by comparing reaction rates in a standard protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CD₃OD). The SIE is a crucial mechanistic tool, as it provides information about the role of the solvent in the reaction, particularly whether solvent molecules are involved in proton transfer steps in or before the rate-determining step. nih.gov

The origin of the SIE lies in the difference in zero-point vibrational energies of bonds like O-H versus O-D. princeton.edu Because deuterium is heavier than hydrogen, the O-D bond has a lower zero-point energy, making it stronger and less easily broken. Consequently, if a proton transfer from the solvent is part of the rate-limiting step, the reaction will typically be slower in the deuterated solvent, resulting in a "normal" kinetic isotope effect (kH/kD > 1). Conversely, an "inverse" isotope effect (kH/kD < 1) can occur, for example, if a pre-equilibrium step involves the solvent. chem-station.com

Combining solvent isotope effects with substrate isotope effects can provide even clearer mechanistic detail. nih.gov In studies of enzyme-catalyzed oxidations, researchers have used this dual approach to dissect complex reaction pathways. For example, the analysis of alcohol and amine oxidation by various enzymes shows that the SIE can distinguish whether O-H/N-H bond cleavage occurs in the same step as C-H bond cleavage.

| Enzyme/Reaction System | Substrate KIE (kH/kD) | Solvent Isotope Effect (SIE) | Mechanistic Implication |

|---|---|---|---|

| Berberine Bridge Enzyme | 3.5 | 1.0 | C-H bond cleavage is rate-limiting; solvent proton transfer is not. nih.gov |

| D-Amino Acid Oxidase | 4.5 | 1.0 | Amino proton is not in flight during C-H bond cleavage. nih.gov |

| 4-CH₃O-benzyl alcohol Oxidation | 4.3 | 1.2 | Minor solvent involvement, C-H bond cleavage dominates the KIE. nih.gov |

| Ester Hydrolysis (Specific Acid Catalyst) | - | ~0.5 (Inverse) | Reaction is faster in D₂O, suggesting a pre-equilibrium protonation step. chem-station.com |

In the study of solvolysis reactions of alkyl halides, the SIE provides complementary information. For the hydrolysis of isopropyl compounds, β-deuteration of the substrate leads to a significant reduction in the reaction rate. cdnsciencepub.com However, the solvent isotope effect was found to be small, which provided strong evidence against a mechanism involving significant solvent reorganization around the alkyl group in the transition state. cdnsciencepub.com This demonstrates how SIE measurements can be used to rule out certain mechanistic possibilities. While this compound is a labeled substrate, its reactions in protic solvents could be mechanistically illuminated by performing the reaction in both normal and deuterated solvents to determine the SIE.

Computational and Theoretical Chemistry of Deuterated Haloalkanes

Quantum Chemical Calculations of Deuterated Systems

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to examine the intricacies of molecular systems. For deuterated compounds like 1-iodopropane-3,3,3-d3, these calculations are instrumental in understanding how the substitution of hydrogen with its heavier isotope, deuterium (B1214612), influences various molecular properties and reaction outcomes.

Determination of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. numberanalytics.com For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved and their corresponding energies. numberanalytics.com This landscape reveals the most stable forms of reactants and products, which correspond to energy minima, and the transition states, which are saddle points on the surface representing the energy barrier that must be overcome for a reaction to occur. numberanalytics.comemory.edu

In the context of deuterated haloalkanes, computational methods are used to construct the PES for reactions such as elimination and substitution. The accuracy of these surfaces is critical for understanding reaction mechanisms. emory.edu For instance, in an E2 elimination reaction, the PES would detail the energy changes as a base removes a proton (or deuteron), a double bond forms, and the halide leaving group departs. libretexts.org The transition state geometry, a key feature of the PES, provides a snapshot of the molecular arrangement at the peak of the activation energy barrier. wayne.edu The determination of transition state geometries through electronic structure calculations is a primary objective for computational chemists, as it offers a direct probe into the mechanism of a reaction. wayne.edu

The shape of the potential energy surface, particularly in the vicinity of a transition state, can be complex. Some reactions exhibit bifurcations on the potential energy surface, where a single transition state can lead to multiple products. nih.gov In such cases, reaction selectivity is governed not just by the energies of the transition states, but by the dynamics of the system as it moves across the surface after passing the transition state. nih.gov

Vibrational Frequency Analysis and Zero-Point Energy Contributions

Vibrational frequency analysis is a standard output of quantum chemical calculations that provides information about the vibrational modes of a molecule. nist.gov These frequencies are crucial for identifying stationary points on the potential energy surface; minima (reactants and products) have all real (positive) vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nrel.gov

A key consequence of quantum mechanics is the concept of zero-point energy (ZPE), the minimum possible energy that a system can possess. fiveable.me It arises from the Heisenberg uncertainty principle and means that even at absolute zero temperature, molecules are constantly vibrating. libretexts.org The ZPE is calculated from the vibrational frequencies of the molecule. researchgate.net

The substitution of hydrogen with deuterium significantly impacts the ZPE. Because deuterium is heavier than hydrogen, the vibrational frequencies of C-D bonds are lower than those of C-H bonds. libretexts.org This leads to a lower zero-point energy for the deuterated molecule compared to its non-deuterated counterpart. fiveable.melibretexts.org This difference in ZPE between the reactant and the transition state is the primary origin of the kinetic isotope effect (KIE). fiveable.mewikipedia.org If a C-H bond is broken in the rate-determining step of a reaction, the difference in ZPE between the C-H and C-D bonds will be reduced or disappear in the transition state, leading to a higher activation energy for the deuterated species and a slower reaction rate. libretexts.org

Table 1: Theoretical Vibrational Data for Isotopic Analogs This table presents a hypothetical comparison of calculated vibrational frequencies and zero-point energies for 1-iodopropane (B42940) and this compound, illustrating the typical effect of deuteration. Actual values would be obtained from specific quantum chemical calculations.

| Parameter | 1-Iodopropane (CH3CH2CH2I) | This compound (CD3CH2CH2I) |

|---|---|---|

| Calculated C-H/C-D Stretching Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 |

| Calculated Zero-Point Energy (kJ/mol) | Higher Value | Lower Value |

Ab Initio and DFT Studies of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study reaction mechanisms. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. sumitomo-chem.co.jp DFT, on the other hand, uses the electron density to calculate the energy of a system, often providing a good balance of accuracy and computational cost. sumitomo-chem.co.jpnih.gov

These methods are extensively used to investigate the mechanisms of reactions involving haloalkanes, such as nucleophilic substitution (SN2) and elimination (E2) reactions. mdpi.com For this compound, DFT calculations can be employed to map out the potential energy surfaces for competing reaction pathways. scienceintheclassroom.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction mechanism. pku.edu.cnmdpi.com For example, a DFT study could elucidate whether an elimination reaction proceeds via a concerted E2 mechanism or a stepwise E1cb or E1 mechanism by comparing the activation barriers for each pathway. scienceintheclassroom.org

The choice of functional and basis set in DFT calculations is crucial and must be carefully benchmarked against experimental data or higher-level ab initio calculations to ensure the reliability of the results. sumitomo-chem.co.jpmdpi.com Studies have shown that different functionals can yield varying degrees of accuracy for different types of reactions and properties. sumitomo-chem.co.jp

Modeling of Isotope Effects and Reaction Rates

Theoretical modeling of kinetic isotope effects (KIEs) is a powerful tool for validating proposed reaction mechanisms. wayne.edulibretexts.org The KIE is defined as the ratio of the rate constant of the non-deuterated reactant to that of the deuterated reactant (kH/kD). wikipedia.org A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org

Transition state theory (TST) is a common framework for calculating reaction rates and KIEs. mdpi.com Within TST, the rate constant is related to the free energy of activation, which includes the differences in zero-point energy between the reactants and the transition state. wikipedia.org For deuterated systems like this compound, the lower ZPE of the C-D bonds compared to C-H bonds is a key factor. libretexts.org In an E2 reaction, for example, the C-H (or C-D) bond is partially broken in the transition state, leading to a significant primary KIE. libretexts.org

Computational models can predict the magnitude of the KIE for a given mechanism. By comparing the calculated KIE with the experimentally measured value, chemists can gain confidence in the proposed transition state structure and reaction pathway. wayne.edu For instance, a large calculated kH/kD value for the elimination reaction of 1-iodopropane would support a mechanism where the C-H bond at the β-carbon is cleaved in the rate-limiting step. libretexts.org More advanced models, such as canonical variational theory with small curvature tunneling (CVT/SCT), can also incorporate quantum mechanical tunneling effects, which can be significant, especially for reactions involving the transfer of light particles like hydrogen. mdpi.com

Table 2: Illustrative Calculated Kinetic Isotope Effects This table provides hypothetical calculated KIE values for different reaction types involving a deuterated haloalkane, demonstrating how theoretical predictions can help distinguish between mechanisms.

| Reaction Type | Isotopic Position | Typical Calculated kH/kD | Implication |

|---|---|---|---|

| E2 Elimination | β-deuterium | > 2 | C-H bond breaking in rate-determining step |

| SN2 Substitution | γ-deuterium | ~1.0 - 1.1 | Secondary isotope effect, C-H bond not broken |

Simulation of Photodissociation Dynamics in Deuterated Alkyl Halides

Photodissociation is the process by which a molecule breaks apart after absorbing a photon. ru.nl Theoretical simulations of photodissociation dynamics provide a molecule's-eye view of this fundamental process, tracking the motion of atoms on femtosecond timescales as bonds are broken.

For alkyl halides like 1-iodopropane, absorption of ultraviolet light excites the molecule to a repulsive electronic state, leading to the rapid cleavage of the carbon-iodine bond. rsc.org Simulations of these dynamics can predict the distribution of energy (translational, vibrational, and rotational) in the resulting photofragments. ru.nl

Deuteration can influence photodissociation dynamics. While the primary event is the C-I bond fission, the subsequent behavior of the alkyl radical can be affected by the isotopic substitution. Theoretical studies can model the potential energy surfaces of the excited states and simulate the trajectories of the atoms as they fly apart. acs.org These simulations can reveal, for example, whether the deuterated propyl radical has different vibrational or rotational state populations compared to the non-deuterated version.

Furthermore, computational studies can explore alternative photodissociation channels, such as the elimination of HI (or DI). rsc.org For 2-iodopropane, studies have shown that HI elimination can occur on a subpicosecond timescale, competing with C-I bond fission. rsc.org Similar theoretical investigations for this compound could predict the likelihood and dynamics of DI elimination, providing a comprehensive picture of its photochemistry. These simulations are crucial for interpreting experimental results from techniques like photofragment translational energy spectroscopy. rsc.org

Advanced Spectroscopic Characterization Methodologies for Deuterated Propyl Iodides

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. In the context of deuterated molecules, specific NMR techniques are employed to gain detailed insights into the success and effects of isotopic labeling. pharmaffiliates.com

¹H NMR Spectroscopy for Residual Proton Detection and Deuterium Effects

¹H NMR spectroscopy is fundamental in the analysis of deuterated compounds, primarily for the detection of any remaining (residual) protons. In a sample of 1-Iodopropane-3,3,3-D3, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart, 1-iodopropane (B42940). The complex signal for the methyl (CH₃) group protons would be absent, and only the signals for the methylene (B1212753) (CH₂) groups adjacent to the iodine and the deuterated methyl group would remain. docbrown.info

The integration of the residual proton signals provides a quantitative measure of isotopic enrichment. For instance, a high deuterium content of >98% can be determined by the significantly reduced integral of the corresponding proton signal. rsc.org

Furthermore, the replacement of hydrogen with deuterium can induce small changes in the chemical shifts of nearby protons, an effect known as a deuterium isotope shift. huji.ac.ilnih.gov These shifts, though often small (typically <0.1 ppm), can provide information about molecular conformation and hydrogen bonding. huji.ac.ilrsc.org For this compound, the chemical shifts of the α- and β-methylene protons may experience a slight upfield or downfield shift due to the presence of the neighboring CD₃ group.

Interactive Data Table: Representative ¹H NMR Data

| Group | Expected Chemical Shift (ppm) in 1-Iodopropane docbrown.infochemicalbook.com | Expected Splitting Pattern in 1-Iodopropane docbrown.info | Expected Appearance in this compound |

| -CH₂I | ~3.2 | Triplet | Triplet (coupling to adjacent CH₂) |

| -CH₂- | ~1.8 | Sextet | Triplet (coupling to -CH₂I) |

| -CH₃ | ~1.0 | Triplet | Absent |

¹³C NMR Spectroscopy for Carbon Environment Analysis in Deuterated Analogs

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. savemyexams.com In this compound, three distinct carbon signals are expected, corresponding to the three non-equivalent carbon atoms. docbrown.info A key feature in the ¹³C NMR spectrum of a deuterated compound is the effect of deuterium on the attached carbon. The signal for the deuterated carbon (C-3) will typically appear as a multiplet due to ¹³C-²H coupling and will be shifted upfield compared to the corresponding carbon in the non-deuterated molecule. This upfield shift is a characteristic one-bond isotope effect. huji.ac.il

Two- and three-bond isotope effects can also be observed on the other carbon atoms (C-2 and C-1), though these are generally smaller in magnitude. huji.ac.il These subtle shifts provide valuable data for confirming the location of the deuterium label. nih.govnih.gov

Interactive Data Table: Representative ¹³C NMR Data

| Carbon Position | Expected Chemical Shift (ppm) in 1-Iodopropane docbrown.info | Expected Appearance in this compound |

| C-1 (-CH₂I) | ~9.2 | Singlet (potential small upfield shift) |

| C-2 (-CH₂-) | ~26.9 | Singlet (potential small upfield shift) |

| C-3 (-CH₃) | ~15.3 | Multiplet (due to C-D coupling) and significant upfield shift |

²H NMR Spectroscopy for Site-Specific Deuterium Location

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (or Deuterium) NMR spectroscopy offers direct detection of the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a single resonance peak, confirming that all deuterium atoms are in a chemically equivalent environment. rsc.org This technique is exceptionally powerful for verifying the site-specificity of deuteration, as any deuterium present at other positions in the molecule would give rise to separate signals. wikipedia.org Although the resolution of ²H NMR is generally poorer than that of ¹H NMR, it is an unambiguous method for confirming the successful and specific incorporation of deuterium. wikipedia.org

Solid-State NMR and Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENS) Applications

For studying deuterated compounds in the solid state, solid-state NMR (ssNMR) techniques are employed. chemrxiv.orgresearchgate.net Deuteration can be advantageous in ssNMR by simplifying complex ¹H spectra and reducing strong dipolar couplings, which often lead to broad lines in solids. nih.gov

Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENS) is a powerful technique for enhancing the signal intensity in ssNMR experiments, often by orders of magnitude. ethz.chethz.ch This method involves transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the sample. ethz.ch For materials like deuterated propyl iodides adsorbed on surfaces, DNP SENS can provide detailed structural information that would otherwise be inaccessible due to low sensitivity. semanticscholar.orgacs.org The strategic incorporation of deuterated groups can further refine DNP SENS experiments by manipulating spin diffusion pathways. nih.gov

Mass Spectrometry (MS) in Quantitative Analysis and Isotopic Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and isotopic composition of compounds. pharmaffiliates.com For deuterated molecules like this compound, MS is essential for confirming the mass increase due to deuterium incorporation and for assessing the isotopic purity of the sample. nih.govrsc.org

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. In this technique, a known amount of an isotopically labeled compound (like this compound) is added to a sample as an internal standard. The ratio of the mass spectrometric signals of the analyte and the isotopically labeled standard is then used to determine the concentration of the analyte with high precision.

The key to this method is the ability of the mass spectrometer to distinguish between the non-deuterated (d₀) and deuterated (d₃) forms of the molecule based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) is often employed to clearly resolve the isotopic peaks and accurately calculate their relative abundances, which is fundamental for determining isotopic purity. nih.govrsc.orgresearchgate.netresearchgate.net By analyzing the isotopic cluster of the molecular ion, one can quantify the percentage of the d₃ species relative to any d₀, d₁, or d₂ impurities. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Utilizing Deuterated Standards

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. In quantitative analyses, deuterated compounds like this compound serve as ideal internal standards. researchgate.net This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during sample preparation, chromatography, and ionization. researchgate.net However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer. researchgate.net

The use of stable isotope-labeled internal standards is a widely accepted practice to enhance the accuracy and precision of LC-MS and GC-MS methods. researchgate.netoup.com These standards help to correct for variations in sample extraction, injection volume, and matrix effects, which can suppress or enhance the ionization of the target analyte. oup.com For instance, in the analysis of various compounds in complex matrices like plasma or food, deuterated standards are crucial for reliable quantification. nih.govd-nb.info

Several studies have demonstrated the successful application of deuterated standards in both LC-MS and GC-MS methodologies. For example, a high-throughput LC-MS/MS method was developed for the simultaneous analysis of multiple vitamin D analytes in serum, utilizing deuterated internal standards for accurate quantification. nih.gov Similarly, GC-MS methods for the analysis of contaminants like 3-MCPD and 1,3-DCP in foodstuffs rely on deuterated analogs for method validation and quantification. d-nb.info The comparison of GC-MS and LC-MS for trace analysis of anilines in groundwater also highlights the importance of these techniques in environmental monitoring. d-nb.info

It is important to note that chromatographic separation between the deuterated standard and the analyte can sometimes occur, a phenomenon known as the isotope effect. nih.gov This is more commonly observed in gas chromatography, where deuterated compounds may elute slightly earlier than their protiated analogs. nih.gov This effect is attributed to the slightly larger size of deuterium atoms compared to hydrogen atoms, which can influence intermolecular interactions with the stationary phase. nih.gov While this separation is usually minimal, it needs to be considered during method development and data analysis to ensure accurate integration of chromatographic peaks.

Table 1: Applications of Deuterated Standards in Chromatography-Mass Spectrometry

| Analytical Technique | Analyte(s) | Deuterated Standard(s) | Matrix | Key Findings | Reference(s) |

| LC-MS/MS | Multiple Vitamin D Analytes | 3-epi-25OHD3-d3, 25OHD3-d3, 1α,25(OH)₂D3-d3 | Serum | High-throughput method for accurate quantification of vitamin D status. | nih.gov |

| GC-MS | 3-MCPD and 1,3-DCP | Not specified | Foodstuffs | Validated analytical method for contaminant analysis. | d-nb.info |

| GC-MS | Serine and Cysteine | L-[2,3,3-d3] serine, L-[3-¹³C] cysteine | Plasma and Skin Protein | Developed a new procedure to measure transsulphuration in sheep. | nih.gov |

| LC-MS/MS | Anilines | Not specified | Groundwater | Comparison of GC/MS and LC/MS-MS for trace analysis. | d-nb.info |

Fragmentation Pattern Analysis and Deuterium Retention

Mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. docbrown.infolibretexts.org

For 1-iodopropane, the mass spectrum is characterized by several key fragments. docbrown.info The molecular ion peak ([M]⁺) is observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z 43, corresponding to the propyl cation ([C₃H₇]⁺), which is formed by the cleavage of the C-I bond. docbrown.info Another significant peak can be seen at m/z 127, which corresponds to the iodine cation ([I]⁺). docbrown.info The fragmentation of alkanes typically produces clusters of peaks that are 14 mass units apart, representing the loss of successive CH₂ groups. libretexts.org

In the case of this compound, the fragmentation pattern will be shifted due to the presence of three deuterium atoms. The molecular ion peak will be three mass units higher than that of the non-deuterated compound. sigmaaldrich.com The fragmentation will also be affected. For example, the propyl fragment will now have a mass of 46 ([CD₃CH₂CH₂]⁺). The analysis of these shifted fragments confirms the incorporation and location of the deuterium atoms within the molecule.

Deuterium Retention

An important aspect of analyzing deuterated compounds by mass spectrometry is assessing deuterium retention. In some cases, deuterium atoms can be lost or exchanged for hydrogen atoms during the analytical process, particularly in the ion source of the mass spectrometer or during certain chemical derivatization steps. sigmaaldrich.com This can lead to inaccuracies in quantification if the deuterated compound is used as an internal standard.

The stability of the deuterium label is crucial. sigmaaldrich.com Labels on carbon atoms are generally stable, whereas those on heteroatoms like oxygen or nitrogen can be more prone to exchange. For this compound, the deuterium atoms are on a terminal methyl group and are expected to be stable under typical GC-MS and LC-MS conditions.

Studies on the mass spectra of deuterated compounds have shown that the degree of deuterium retention can vary depending on the molecule and the fragmentation pathway. cdnsciencepub.com For example, in the fragmentation of some deuterated dimethylquinolines, the loss of hydrogen versus deuterium was not random, indicating that the fragmentation process is influenced by the position of the deuterium atoms. cdnsciencepub.com Careful analysis of the mass spectra is necessary to determine the extent of any deuterium loss and to ensure the reliability of the analytical method.

Table 2: Predicted Key Fragments for 1-Iodopropane and this compound

| Fragment | 1-Iodopropane (m/z) | This compound (m/z) |

| Molecular Ion [M]⁺ | 170 | 173 |

| Propyl Cation [C₃H₇]⁺ / [C₃H₄D₃]⁺ | 43 | 46 |

| Iodine Cation [I]⁺ | 127 | 127 |

| Ethyl Cation [C₂H₅]⁺ | 29 | 29 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

In the context of this compound, these techniques are particularly useful for confirming the presence and location of the deuterium atoms. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching vibrations will occur at lower frequencies (wavenumbers) than the corresponding C-H stretching vibrations. spectroscopyonline.com

For a typical alkane, C-H stretching vibrations are observed in the region of 2850-3000 cm⁻¹. libretexts.org In contrast, C-D stretching vibrations are expected to appear in the range of 2100-2200 cm⁻¹. The presence of strong absorption bands in this region of the IR or Raman spectrum of this compound would be clear evidence of deuterium incorporation.

Similarly, C-H bending vibrations, which occur at lower frequencies than stretching vibrations (typically in the 1350-1470 cm⁻¹ region), will also shift to lower wavenumbers upon deuteration. docbrown.info The analysis of these shifts in both the stretching and bending regions provides a comprehensive vibrational fingerprint of the deuterated molecule.

Raman spectroscopy is often complementary to IR spectroscopy. cdnsciencepub.com While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. rsc.org Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the C-I stretching vibration in iodoalkanes is often more readily observed in the Raman spectrum. researchgate.net

Studies on various deuterated alkanes have demonstrated the utility of IR and Raman spectroscopy for their characterization. shu.ac.ukcdnsciencepub.com These techniques can be used to determine isotopic ratios in partially deuterated samples and to study conformational changes and intermolecular interactions. shu.ac.ukrsc.org

Table 3: Characteristic Vibrational Frequencies for Propyl Iodides

| Vibrational Mode | 1-Iodopropane (cm⁻¹) | This compound (Predicted, cm⁻¹) | Spectroscopic Technique |

| C-H Stretch | ~2850 - 2975 | ~2850 - 2975 (CH₂) | IR, Raman |

| C-D Stretch | N/A | ~2100 - 2200 (CD₃) | IR, Raman |

| C-H Bend | ~1370 - 1470 | ~1370 - 1470 (CH₂) | IR |

| C-D Bend | N/A | Lower than C-H bend | IR |

| C-I Stretch | ~500 - 600 | ~500 - 600 | Raman |

Application of 1 Iodopropane 3,3,3 D3 As a Labeled Synthon in Complex Organic Synthesis

Precursor in the Synthesis of Isotopically Labeled Small Molecules

The most straightforward application of 1-Iodopropane-3,3,3-D3 is as a precursor, or synthon, in the de novo synthesis of isotopically labeled small molecules. ajrconline.orgresearchgate.net In organic synthesis, a synthon is a conceptual unit within a molecule that aids in planning a synthetic route via retrosynthesis. ajrconline.orgtu-bs.de this compound is the practical chemical equivalent, or reagent, for the d₃-propyl cation synthon (CD₃CH₂CH₂⁺).

Its utility stems from the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a reliable method for introducing the deuterated propyl chain. cymitquimica.com This approach is fundamental in constructing molecules for use in mechanistic studies, as internal standards for mass spectrometry, or as drug candidates with potentially improved metabolic properties. researchgate.netnih.gov The use of a pre-deuterated building block like this compound ensures that the deuterium (B1214612) label is incorporated at a precise location with 100% isotopic enrichment at the terminal methyl group, a level of control that can be difficult to achieve through other deuteration methods. nih.gov

The synthesis of various classes of deuterated small molecules can be envisioned using this compound as the key alkylating agent, paralleling established methods that use non-labeled 1-iodopropane (B42940).

| Nucleophile Class | Example Nucleophile | Product Class | Significance of Labeled Product |

|---|---|---|---|

| Amine | Piperidine | N-(Propyl-d₃)amine | Metabolic fate studies of N-propyl groups. nih.gov |

| Alkoxide/Phenoxide | Sodium Phenoxide | Propyl-d₃ Phenyl Ether | Probing O-dealkylation metabolism. |

| Thiolate | Sodium Thiophenolate | Propyl-d₃ Phenyl Sulfide | Investigating metabolism at sulfur centers. |

| Enolate | Lithium enolate of Acetone (B3395972) | 5,5,5-D₃-hexan-2-one | Kinetic isotope effect studies in enolate alkylation. |

| Cyanide | Sodium Cyanide | Butyronitrile-4,4,4-d₃ | Precursor for other terminally deuterated butyl compounds. |

Strategies for Enabling Late-Stage Isotopic Incorporation

Late-stage functionalization (LSF) is a powerful strategy in modern medicinal chemistry that involves introducing new functional groups into complex, drug-like molecules at a late step in the synthesis. nih.gov This approach avoids the need for a complete de novo synthesis for each new analog, accelerating the discovery of compounds with improved properties. acs.orgbeilstein-journals.org While many LSF methods focus on direct C-H activation and subsequent deuteration using a deuterium source like D₂O, an alternative and highly specific strategy is the late-stage introduction of a deuterated alkyl group using a labeled synthon. nih.govd-nb.info

This compound is an ideal reagent for such late-stage C-(propyl-d₃) functionalization. Modern synthetic methods, including photoredox and electrochemical catalysis, have been developed to forge C(sp³)–C(sp³) bonds under mild conditions that tolerate a wide array of functional groups present in complex molecules. nih.govbeilstein-journals.org For example, electroreductive cross-electrophile coupling can link alkyl halides to other organic halides. nih.gov Similarly, photocatalytic methods can generate alkyl radicals from alkyl halides for addition to heteroarenes or other radical acceptors.

A key advantage of this approach is the precise and predictable introduction of the isotopic label. For instance, a recent electrochemical method for the late-stage deuteration of alkyl halides successfully utilized D₂O as the deuterium source. nih.gov An analogous cross-coupling strategy could employ this compound to append the entire deuterated fragment to a complex substrate, a tactic demonstrated in the late-stage deuteromethylation of bioactive compounds. nih.gov This allows medicinal chemists to modify a lead compound to specifically block a known site of metabolic oxidation at a propyl group, potentially enhancing its metabolic stability. researchgate.netnih.govwuxiapptec.com

| Bioactive Scaffold | Target Modification Site | Potential LSF Method | Rationale |

|---|---|---|---|

| Aryl Halide-containing Drug | Aryl-X (X=Br, I) | Nickel-Catalyzed Cross-Electrophile Coupling | Introduce a d₃-propyl group to explore new binding interactions. nih.gov |

| N-Heterocyclic Drug (e.g., Pyridine) | Electron-deficient C-H bond | Photoredox-mediated Minisci-type Reaction | Attach a d₃-propyl group to enhance metabolic stability or alter solubility. |

| Phenolic Compound | Phenolic -OH | Williamson Ether Synthesis | Introduce a d₃-propoxy group to block metabolism at the phenol. |

| Carboxylic Acid Derivative | α-position to carbonyl | Enolate Alkylation | Build deuterated side chains on complex natural products. |

Development of Target-Oriented Syntheses with Deuterated Building Blocks

Target-Oriented Synthesis (TOS) is a strategic approach where the synthesis of a specific, often complex, target molecule is planned by working backward from the final structure in a process called retrosynthetic analysis. tu-bs.derushim.ru This analysis breaks the target down into progressively simpler fragments, which correspond to readily available starting materials or building blocks (synthons). ajrconline.org

When the target molecule is a deuterated compound, the use of isotopically labeled building blocks is a cornerstone of the synthetic strategy. nih.gov Incorporating the deuterium label at an early stage via a robust building block like this compound offers significant advantages over attempting to introduce deuterium onto a complex intermediate, which might require harsh conditions or result in low selectivity. nih.gov

In the retrosynthetic analysis of a drug candidate containing a d₃-propyl group, a C-N, C-O, or C-C bond to that group would be identified as a strategic disconnection. This disconnection would reveal a nucleophilic precursor and a d₃-propyl electrophile synthon. This compound is the ideal real-world reagent for this synthon. For example, in planning the synthesis of a deuterated analog of a phenanthridinone, a structure found in highly bioactive molecules, a key step could be the alkylation of an amide nitrogen. nih.gov Retrosynthesis would lead directly back to the parent amide and the deuterated alkyl halide, this compound. This strategy makes the synthesis highly convergent and efficient, ensuring the isotopic label is incorporated exactly where desired.

| Target Molecule (TM) | Retrosynthetic Disconnection | Synthons | Reagents (Building Blocks) |

|---|---|---|---|

| R-O-CH₂CH₂CD₃ | C-O bond (Ether) | R-O⁻ (Alkoxide) + ⁺CH₂CH₂CD₃ (d₃-Propyl cation) | R-OH (Alcohol) + I-CH₂CH₂CD₃ (this compound) |

| R-NH-CH₂CH₂CD₃ | C-N bond (Amine) | R-NH⁻ (Amide anion) + ⁺CH₂CH₂CD₃ (d₃-Propyl cation) | R-NH₂ (Amine) + I-CH₂CH₂CD₃ (this compound) |

| R-CH₂CH₂CD₃ | C-C bond (Alkane) | R⁻ (Organometallic) + ⁺CH₂CH₂CD₃ (d₃-Propyl cation) | R-MgBr (Grignard) + I-CH₂CH₂CD₃ (this compound) |

Contributions to Analytical Chemistry Method Development and Validation

Function as a Deuterated Internal Standard for Enhanced Precision

An internal standard is a substance with properties similar to the target analyte that is added in a constant, known amount to all samples, calibration standards, and quality controls. uknml.com Stable isotope-labeled compounds, such as 1-Iodopropane-3,3,3-D3, are considered the gold standard for use as internal standards, especially in mass spectrometry-based detection.

The core principle behind using a deuterated internal standard is that it behaves nearly identically to its non-deuterated counterpart (the analyte) throughout the entire analytical process, including sample extraction, cleanup, and chromatographic separation. chromatographyonline.com However, because of the mass difference imparted by the deuterium (B1214612) atoms (D, or ²H), it can be distinguished from the analyte by the mass spectrometer. nih.gov

The precision of an analytical method is its ability to produce consistent results from multiple analyses of the same homogeneous sample. researchgate.netikev.org By using this compound, quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. uknml.com This ratiometric approach corrects for variations that can occur during the analytical workflow, such as:

Inconsistent sample injection volumes.

Loss of sample during preparation or extraction steps.

Fluctuations in instrument sensitivity.

Table 1: Conceptual Data Illustrating Precision Enhancement with an Internal Standard (IS)

This table demonstrates how an internal standard compensates for analytical variability. In this hypothetical analysis, the analyte signal varies due to inconsistent injection volumes, but the ratio to the internal standard remains stable, improving precision.

| Sample Replicate | Analyte Signal (Absolute) | IS Signal (Absolute) | Analyte/IS Ratio |

| 1 | 95,000 | 47,500 | 2.00 |

| 2 | 105,000 | 52,500 | 2.00 |

| 3 | 99,000 | 49,500 | 2.00 |

| 4 | 92,000 | 46,000 | 2.00 |

| Mean | 97,750 | 48,875 | 2.00 |

| %RSD | 5.8% | 5.8% | 0.0% |

Mitigation of Matrix Effects and Ion Suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of compounds in complex mixtures. lcms.cz However, it is susceptible to "matrix effects," which occur when co-eluting substances from the sample matrix (e.g., salts, lipids, proteins in a biological sample) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. chromatographyonline.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. chromatographyonline.com Because the deuterated standard is chemically and structurally almost identical to the analyte, it has nearly the same chromatographic retention time and is affected by ion suppression or enhancement in the same way and to the same degree as the analyte.

When the ratio of the analyte signal to the internal standard signal is calculated, the variability introduced by the matrix effect is effectively canceled out. chromatographyonline.com If the signals for both the analyte and the internal standard are suppressed by 20%, for example, the ratio between them remains constant, ensuring the accuracy of the final calculated concentration. chromatographyonline.com This approach is fundamental for achieving reliable results when analyzing samples with complex or variable matrices, such as blood, plasma, or tissue extracts. nih.govethernet.edu.et It is important to note that in some cases, the use of deuterium (²H) labels can lead to slight chromatographic separation from the unlabeled analyte, an isotopic effect that must be evaluated during method development. nih.gov

Table 2: Hypothetical LC-MS/MS Data Demonstrating Mitigation of Matrix Effects

This table shows how an internal standard (IS) corrects for signal suppression in different sample matrices. Although the absolute signals are lower in the biological matrix, the analyte/IS ratio remains consistent with the clean solvent, allowing for accurate quantification.

| Sample Type | Analyte Signal | IS Signal | Analyte/IS Ratio | Matrix Effect (%) |

| Clean Solvent | 200,000 | 100,000 | 2.00 | 0% |

| Biological Matrix A | 120,000 | 60,000 | 2.00 | -40% |

| Biological Matrix B | 160,000 | 80,000 | 2.00 | -20% |

Calibration and Quantitative Analysis in Complex Biological and Environmental Matrices

Accurate quantification in analytical chemistry relies on establishing a clear relationship between the instrument's response and the concentration of the analyte, a process known as calibration. uknml.com For complex biological and environmental samples, creating a reliable calibration curve is challenging due to the aforementioned matrix effects. ethernet.edu.etresearchgate.net

The use of this compound as an internal standard is integral to building accurate calibration curves for these applications. The procedure involves preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. uknml.com The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. uknml.com

This method effectively creates a calibration that is internally corrected for variations in matrix and instrument performance. chromatographyonline.com When a real sample (e.g., human serum or a soil extract) containing an unknown amount of the analyte is analyzed, the same fixed amount of this compound is added. The measured response ratio from the unknown sample is then used to determine its concentration by interpolating from the calibration curve.

This strategy is widely employed in validated clinical and environmental methods. For instance, the quantification of vitamin D metabolites and hormones like testosterone (B1683101) in human serum by LC-MS/MS routinely uses their respective deuterated internal standards to ensure accuracy despite the complexity of the blood matrix. nih.govresearchgate.net This approach allows for the development of robust and reliable methods for quantifying analytes in diverse and challenging sample types. ethernet.edu.etresearchgate.net

Table 3: Example Calibration Curve Data for Quantitative Analysis

| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |

| 1.0 | 50 | 2,100 | 100,500 | 0.021 |

| 5.0 | 50 | 10,200 | 99,800 | 0.102 |

| 25.0 | 50 | 51,500 | 101,000 | 0.510 |

| 50.0 | 50 | 103,000 | 100,800 | 1.022 |

| 100.0 | 50 | 205,000 | 101,200 | 2.026 |

Advanced Research Perspectives and Future Trajectories

Innovations in Chemo- and Regioselective Deuteration Techniques